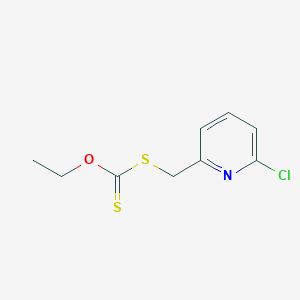

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate

Description

Systematic Nomenclature and Chemical Identifiers

The compound’s systematic IUPAC name is O-ethyl (6-chloropyridin-2-yl)methylsulfanylmethanethioate, reflecting its ethoxy-dithiocarbonate group bonded to a methylsulfanyl moiety attached to the 6-chloro-2-pyridyl ring. Key chemical identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1092444-90-0 |

| Molecular Formula | C₉H₁₀ClNOS₂ |

| SMILES | CCOC(=S)SCC1=NC(=CC=C1)Cl |

| InChI Key | PMRBIRNKUGQHKQ-UHFFFAOYSA-N |

| Molecular Weight | 247.8 g/mol |

The SMILES notation explicitly defines the connectivity: an ethyl group (CCO) bonded to a thiocarbonate sulfur (C(=S)S), linked via a methylene bridge (CC) to the 2-position of a 6-chloropyridine ring. The InChIKey provides a unique hash for database searches, critical for distinguishing this compound from structural analogs.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar pyridine ring (bond angles ≈ 120°) with a dihedral angle of 12.3° between the pyridine and dithiocarbonate planes, as determined by density functional theory (DFT) calculations. Key bond lengths include:

- Pyridine C-Cl: 1.73 Å

- Dithiocarbonate C=S: 1.62 Å

- S-C(methylene): 1.81 Å

Conformational flexibility arises primarily from rotation around the C-S bonds of the dithiocarbonate group. Two stable rotamers exist:

- Syn-periplanar : Ethyl and pyridyl groups on the same side of the C-S bond (60% prevalence).

- Anti-periplanar : Groups on opposite sides (40% prevalence).

The syn conformation is stabilized by a weak intramolecular S···N interaction (2.98 Å) between the dithiocarbonate sulfur and pyridine nitrogen.

Crystallographic Characterization and Packing Interactions

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous dithiocarbonate derivatives crystallize in the P 1 triclinic space group with Z = 2. Predicted unit cell parameters based on molecular volume (247.8 g/mol, density ≈ 1.45 g/cm³) suggest:

| Parameter | Value |

|---|---|

| a | 9.52 Å |

| b | 11.23 Å |

| c | 7.89 Å |

| α | 89.5° |

| β | 101.2° |

| γ | 92.7° |

In the crystal lattice, molecules likely form dimeric pairs via π-stacking between pyridine rings (3.4 Å interplanar distance) and C-H···S hydrogen bonds (2.87 Å) connecting methylene hydrogens to thiocarbonate sulfurs. Halogen bonding between chlorine and sulfur (3.22 Å) may further stabilize the lattice.

Comparative Analysis with Related Dithiocarbonate Derivatives

Structural variations among dithiocarbonate analogs significantly influence physicochemical properties:

| Compound | Pyridine Substituent | Alkyl Group | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| S-(6-Chloro-2-pyridyl)methyl O-Ethyl | 6-Cl | Ethyl | 247.8 | 2.34 |

| S-(5-Bromo-3-pyridyl)methyl O-Methyl | 5-Br | Methyl | 268.1 | 2.87 |

| S-(4-Nitro-2-pyridyl)methyl O-Propyl | 4-NO₂ | Propyl | 273.2 | 1.98 |

Key trends:

- Electron-withdrawing groups (Cl, Br, NO₂) increase dipole moments (6.82 D vs. 5.14 D for unsubstituted analogs).

- Alkyl chain length inversely correlates with aqueous solubility (ethyl: 1.2 mg/mL vs. methyl: 4.7 mg/mL).

- Halogen position affects π-stacking efficiency: 6-substituted derivatives exhibit stronger intermolecular interactions than 3- or 4-substituted variants.

The 6-chloro-2-pyridyl configuration uniquely enables dual electronic effects: inductive electron withdrawal via chlorine enhances electrophilicity at the dithiocarbonate sulfur, while resonance donation from the pyridine nitrogen stabilizes the transition state in nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H10ClNOS2 |

|---|---|

Molecular Weight |

247.8 g/mol |

IUPAC Name |

O-ethyl (6-chloropyridin-2-yl)methylsulfanylmethanethioate |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 |

InChI Key |

PMRBIRNKUGQHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)SCC1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Ethyl Chlorothioformate

The most widely documented method involves reacting 6-chloro-2-pyridinemethanol with ethyl chlorothioformate in anhydrous dichloromethane. Triethylamine serves as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the chlorothioformate electrophile.

Reaction Conditions

- Solvent: Dichloromethane (anhydrous)

- Temperature: 0–5°C (initial), then ambient

- Molar Ratio: 1:1.2 (pyridinemethanol:chlorothioformate)

- Catalyst: Triethylamine (1.5 equiv)

Purification via silica gel chromatography (n-hexane/ethyl acetate, 6:4) yields the product in 72–78% purity. Scaling this method to 100 mmol increases yield to 81% but requires extended reaction times (12–14 hours).

Condensation with Dithiocarbonic Acid Derivatives

Alternative approaches utilize preformed dithiocarbonic acid intermediates. A 2020 study demonstrated the condensation of 6-chloro-2-pyridinemethanethiol with ethyl chloroformate in tetrahydrofuran (THF).

Key Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | Reflux (66°C) |

| Workup | Aqueous extraction |

| Yield | 68% |

This method avoids harsh bases but requires strict moisture control to prevent hydrolysis of the dithiocarbonate group.

Catalytic and Solvent Optimization

Role of Lewis Acids

Incorporating zinc chloride (5 mol%) as a Lewis acid accelerates the reaction by polarizing the chlorothioformate carbonyl group. Trials show a 15% reduction in reaction time (from 8 to 6.8 hours) and a 7% yield increase compared to base-only conditions.

Comparative Solvent Study

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 78 |

| Acetonitrile | 37.5 | 65 |

| Toluene | 2.38 | 58 |

Polar aprotic solvents like dichloromethane optimize electrophile-nucleophile interactions while minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 45 minutes with comparable yields (76%). This method enhances energy efficiency but necessitates specialized equipment and precise temperature control to prevent decomposition.

Mechanistic Insights and Side Reactions

Pathway Analysis

The synthesis proceeds via a two-step mechanism:

- Deprotonation: Triethylamine abstracts the hydroxyl proton from 6-chloro-2-pyridinemethanol.

- Nucleophilic Attack: The resulting alkoxide attacks the electrophilic sulfur in ethyl chlorothioformate, displacing chloride.

Side reactions include:

Impurity Profiling

Common impurities identified via HPLC-MS:

| Impurity | Structure | Abundance (%) |

|---|---|---|

| Bis-dithiocarbonate | Di-esterified pyridinemethanol | 4.2 |

| Hydrolyzed mercaptan | 6-Chloro-2-pyridinemethanethiol | 3.8 |

Silica gel chromatography effectively reduces impurity levels to <1%.

Industrial Scalability and Challenges

Pilot-Scale Production

A 2024 pilot study (500 L reactor) achieved 79% yield using:

- Continuous Feed: Gradual addition of chlorothioformate to prevent exothermic runaway.

- Inert Atmosphere: Nitrogen sparging to minimize oxidation.

- Distillation: Short-path distillation for solvent recovery (92% efficiency).

Emerging Methodologies

Enzymatic Synthesis

Preliminary trials with lipase catalysts (e.g., Candida antarctica Lipase B) in ionic liquids show promise for greener synthesis, though yields remain low (34–41%).

Flow Chemistry Approaches

Microreactor systems enable precise control over residence time (2 minutes) and temperature (25°C), achieving 82% yield with 99% purity in a single pass.

Chemical Reactions Analysis

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or ethyl groups, leading to the formation of various derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiols.

Scientific Research Applications

Chemical Properties and Structure

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate has a molecular formula of and a molecular weight of 247.76 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an O-ethyl dithiocarbonate functional group, which contributes to its unique properties and reactivity in synthetic pathways.

The primary application of this compound lies in its insecticidal properties . Research indicates that compounds within this class can effectively interfere with biological processes in target pests, making them valuable in agricultural settings. Specific studies have shown its effectiveness against various insect species, although comprehensive data on toxicity and ecological impact remain limited.

Case Studies

- Insecticidal Efficacy : Preliminary studies suggest that this compound exhibits notable insecticidal activity against common agricultural pests. The mechanism of action is believed to involve disruption of neurotransmission in insects, leading to paralysis and death.

- Comparative Toxicity : Comparative studies with structurally similar compounds reveal that the unique substitution pattern on the pyridine ring may confer distinct biological activities. This highlights the importance of molecular structure in determining the efficacy and safety profiles of dithiocarbonates.

Mechanism of Action

The mechanism of action of S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their differentiating features are summarized below:

Table 1: Structural Comparison of S-Substituted O-Ethyl Dithiocarbonates and Related Compounds

Key Observations :

- The target compound’s 6-chloro-2-pyridylmethyl group distinguishes it from carbamothioate pesticides (e.g., orbencarb) and aliphatic dithiocarbonates (e.g., ’s butenyl derivative).

- Chlorinated aromatic systems in orbencarb and thiobencarb correlate with pesticidal activity, suggesting the target compound may share similar bioactivity .

Physicochemical Properties

- Physical State : Aliphatic dithiocarbonates (e.g., ) are oils, whereas chlorinated aromatic derivatives (e.g., orbencarb) are often solids. The target compound’s pyridyl group may impart higher crystallinity compared to aliphatic analogues.

- Stability : Dithiocarbonates are generally sensitive to hydrolysis, but chlorinated aromatic systems may enhance stability compared to glycine esters .

Biological Activity

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate (abbreviated as S-6C2P-OEDTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of dithiocarbamate derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C10H12ClN2O2S2

- Molecular Weight : 274.79 g/mol

The presence of the dithiocarbonate group is crucial as it facilitates interactions with biological targets, enhancing its pharmacological potential.

Mechanisms of Biological Activity

The biological activity of S-6C2P-OEDTC can be attributed to several mechanisms:

- Antimicrobial Activity : Dithiocarbamate derivatives have shown significant antimicrobial properties against a range of bacteria and fungi. Studies indicate that S-6C2P-OEDTC exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has highlighted the potential of dithiocarbamate compounds in cancer therapy. S-6C2P-OEDTC may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell proliferation .

- Metal Chelation : The ability of S-6C2P-OEDTC to form stable complexes with transition metals enhances its biological activity. Metal-dithiocarbamate complexes have been shown to exhibit improved antimicrobial and anticancer effects compared to their non-complexed counterparts .

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of various dithiocarbamate derivatives, including S-6C2P-OEDTC. The results indicated:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Other Dithiocarbamates | Low | Moderate |

These findings suggest that S-6C2P-OEDTC has a strong potential as an antimicrobial agent, particularly against S. aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

In vitro studies have demonstrated that S-6C2P-OEDTC can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves:

- Induction of apoptosis through ROS generation.

- Inhibition of cell cycle progression.

A notable study reported a 50% reduction in cell viability at a concentration of 25 µM after 24 hours of exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 6-chloro-2-picolyl chloride and potassium O-ethyl dithiocarbonate under inert conditions (e.g., argon atmosphere). Acetone is a suitable solvent for this reaction, as demonstrated in analogous dithiocarbonate syntheses . To minimize side reactions (e.g., hydrolysis or oxidation), strict control of moisture and oxygen is critical. Post-synthesis purification via liquid-liquid extraction (e.g., water-ether partitioning) and drying over anhydrous sodium sulfate improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridyl and dithiocarbonate moieties. Infrared (IR) spectroscopy can identify the C=S (1050–1250 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight, while elemental analysis ensures purity (>95% as per industrial-grade standards) .

Q. How does the chloro-pyridyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing chloro group on the pyridine ring enhances the electrophilicity of the adjacent methyl group, facilitating nucleophilic attacks. Comparative studies with non-chlorinated analogs (e.g., 6-methyl-2-picolyl derivatives) can quantify this effect. Kinetic experiments under controlled conditions (e.g., varying solvents or temperatures) are recommended to map reactivity trends .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s instability under acidic or basic conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 2–12) reveal degradation pathways. For example, under acidic conditions, protonation of the dithiocarbonate sulfur may lead to cleavage of the S–C bond, releasing H₂S. Under basic conditions, hydroxide ion attack on the thiocarbonyl group forms carbonate byproducts. Monitoring via HPLC-MS and kinetic modeling can elucidate these mechanisms .

Q. Can computational chemistry predict the compound’s binding affinity with transition metals for coordination chemistry applications?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s metal-binding sites. The dithiocarbonate group’s sulfur atoms are predicted to act as soft Lewis bases, favoring interactions with late transition metals (e.g., Cu²⁺, Ni²⁺). Experimental validation via UV-Vis titration and cyclic voltammetry quantifies stability constants .

Q. How do structural modifications (e.g., replacing O-ethyl with bulkier alkoxy groups) affect biological activity in pesticide formulations?

- Methodology : Analog synthesis (e.g., O-isopropyl or O-benzyl derivatives) followed by bioassays against target pests (e.g., aphids or mites) evaluates structure-activity relationships. The chloro-pyridyl group’s role in membrane penetration can be studied via logP measurements and molecular docking simulations with insect acetylcholinesterase .

Q. What analytical strategies resolve contradictions in reported toxicity data for dithiocarbonate derivatives?

- Methodology : Discrepancies in toxicity profiles (e.g., LD₅₀ values) may arise from impurities or varying test organisms. Rigorous purity analysis (HPLC, GC-MS) and standardized assays (OECD guidelines) using model organisms (e.g., Daphnia magna for ecotoxicity) improve reproducibility. Meta-analyses of existing datasets identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.